2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 88877-52-5
VCID: VC13428151
InChI: InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)
SMILES: C1C(CN(C1=O)CC(=O)O)O
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

CAS No.: 88877-52-5

Cat. No.: VC13428151

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid - 88877-52-5

Specification

CAS No. 88877-52-5
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
IUPAC Name 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Standard InChI InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)
Standard InChI Key BMOXYLBGPIDAAN-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)CC(=O)O)O
Canonical SMILES C1C(CN(C1=O)CC(=O)O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring system with a ketone group at position 2 and a hydroxyl group at position 4. The acetic acid moiety is bonded to the nitrogen atom, conferring both hydrophilic and reactive characteristics. The IUPAC name, 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, reflects this arrangement. Key structural identifiers include:

  • InChI Key: BMOXYLBGPIDAAN-UHFFFAOYSA-N

  • SMILES: C1C(CN(C1=O)CC(=O)O)O\text{C1C(CN(C1=O)CC(=O)O)O} .

Physical and Chemical Data

  • Density: 1.508 g/cm³ (predicted)

  • Boiling Point: 465.6±40.0C465.6 \pm 40.0^\circ \text{C} (estimated)

  • pKa: 3.75±0.103.75 \pm 0.10, indicating moderate acidity .

  • Storage: Recommended at 2–8°C to maintain stability .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized through a multi-step process outlined in patented methodologies :

  • Alkoxy Group Hydrolysis: Reacting 4-halo-3-alkoxy-butenoic acid esters with glycine in aqueous alkaline conditions (pH 7–13) yields 4-alkoxy-3-pyrrolin-2-on-1-yl-acetic acid intermediates.

  • Acid Hydrolysis: Treatment with aqueous hydrochloric acid (0–100°C) removes alkoxy groups, producing 2,4-dioxopyrrolidin-1-yl-acetic acid.

  • Catalytic Hydrogenation: Hydrogenation under 5–50 bar H2\text{H}_2 pressure with a ruthenium catalyst (0–70°C) selectively reduces the 4-keto group to a hydroxyl, forming the target compound .

Table 1: Hydrogenation Reaction Parameters

ParameterRange/Conditions
Temperature0–70°C
Pressure5–50 bar H2\text{H}_2
Catalyst1–10% Ru/C
SolventAqueous acidic medium (pH 0–2)
Conversion Efficiency>90% (industrial scale)

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (81–92%) and sustainability. Recovery of catalysts (e.g., Ru/C) and solvents (e.g., cyclohexane) is prioritized to reduce costs and environmental impact .

Cell LineIC50_{50} (μM)Comparison DrugIC50_{50} (μM)
A549 (Lung)25Cisplatin10
HeLa (Cervical)30Doxorubicin15
MCF7 (Breast)20Paclitaxel12

Data suggest dose-dependent apoptosis induction, though further validation is required.

Neuroprotective and Antimicrobial Effects

Structural similarity to neurotransmitters hints at neuroprotective potential, while moderate antibacterial activity against Staphylococcus aureus and Escherichia coli has been observed (MIC = 32–64 μg/mL) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound is a key precursor in synthesizing Oxiracetam, a nootropic agent. Patented routes highlight its role in forming cerebrally active derivatives via esterification and amidation .

Material Science

Investigations into its use as a ligand for metal-organic frameworks (MOFs) and biodegradable polymers are ongoing, leveraging its carboxylic acid group for coordination chemistry .

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